molecular formula C22H22ClN3O4 B11237402 5-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide

5-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide

Cat. No.: B11237402
M. Wt: 427.9 g/mol
InChI Key: VOHJXYZLRMOYDV-UHFFFAOYSA-N
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Description

5-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core with various substituents, including a chloro group, an ethoxyphenyl group, and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinyl Intermediate: This involves the reaction of 4-ethoxyphenylhydrazine with a suitable diketone to form the pyridazinyl ring.

    Attachment of the Benzamide Core: The pyridazinyl intermediate is then reacted with 5-chloro-2-methoxybenzoic acid or its derivatives to form the desired benzamide structure.

    Introduction of the Oxyethyl Linker:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

5-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-methoxybenzamide

InChI

InChI=1S/C22H22ClN3O4/c1-3-29-17-7-4-15(5-8-17)19-9-11-21(26-25-19)30-13-12-24-22(27)18-14-16(23)6-10-20(18)28-2/h4-11,14H,3,12-13H2,1-2H3,(H,24,27)

InChI Key

VOHJXYZLRMOYDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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